3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3-methoxy substitution on the benzoyl ring and a 4-(2-oxopyrrolidin-1-yl)phenyl group as the amine substituent.
Properties
IUPAC Name |
3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHBJLXFWVBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-hydroxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, while reduction of the carbonyl group in the pyrrolidinone ring results in 3-methoxy-N-[4-(2-hydroxypyrrolidin-1-yl)phenyl]benzamide .
Scientific Research Applications
3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or act as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
Structural Analogues with Modified Substitutions
Compound 1: 3,4,5-Trimethoxy-N-[4-(2-Oxo-1-Pyrrolidinyl)Phenyl]Benzamide
- Structure : Differs by having three methoxy groups (3,4,5-positions) on the benzamide ring.
- The shared pyrrolidinone moiety suggests similar hydrogen-bonding interactions .
Compound 2: APD791 (3-Methoxy-N-(3-(1-Methyl-1H-Pyrazol-5-yl)-4-(2-Morpholinoethoxy)Phenyl)Benzamide)
- Structure: Replaces the pyrrolidinone group with a morpholinoethoxy chain and adds a pyrazole ring.
- Pharmacology: Acts as a selective 5-HT2A receptor inverse agonist for arterial thrombosis. This contrasts with the target compound’s lactam, which may favor different receptor interactions .
Compound 3: 3-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzamide
- Structure: Substitutes pyrrolidinone with a sulfonyl-linked 4-methylpiperidine group.
- Properties: The sulfonyl group increases polarity and may reduce blood-brain barrier penetration.
Melting Points and Stability
- Target Compound: No direct data, but analogs like Example 53 () show melting points of 175–178°C, suggesting solid stability at room temperature.
- APD791: Not explicitly stated, but morpholino-containing compounds often exhibit moderate melting points (~150–200°C) due to balanced hydrophilicity .
Pharmacological and Functional Insights
- Target Compound: The pyrrolidinone group may mimic peptide bonds or interact with protease active sites, as seen in kinase inhibitors.
- APD791: Demonstrates the impact of substituent flexibility; the morpholinoethoxy chain likely improves solubility for systemic delivery, critical for cardiovascular applications .
Table: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Biological Activity
The compound 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a member of the benzamide class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
This compound features a methoxy group and a pyrrolidinone moiety, contributing to its unique chemical properties and biological activity.
Synthesis
The synthesis typically involves several steps, including:
- Formation of the benzamide core.
- Introduction of the methoxy group.
- Attachment of the pyrrolidinone moiety.
These steps allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physicochemical properties .
Anticancer Activity
Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzamides can inhibit cell proliferation in low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) .
Case Study: Antiproliferative Effects
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 3.1 |
| Other derivatives | HCT116 (colon cancer) | 3.7 |
| Other derivatives | HEK293 (kidney cancer) | 5.3 |
These findings suggest that the compound could be developed as a potential anticancer agent.
Antiviral Activity
The compound is also being investigated for its antiviral properties. Similar derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
The proposed mechanism includes:
- Binding to viral proteins.
- Modulating host immune responses.
- Enhancing the stability of antiviral agents within cells.
Enzyme Inhibition
Another area of exploration is the inhibition of specific enzymes related to disease pathways. For example, compounds with similar structures have been identified as potential inhibitors of heat shock proteins, which are implicated in cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide | Additional methoxy groups | Potentially enhanced solubility and reactivity |
| N-(3-(2-pyrrolidinone)phenyl)benzamide | Lacks methoxy group | Different reactivity profile due to absence of electron-donating group |
| N-(4-methylphenyl)benzamide | Simpler structure | Limited biological activity compared to more complex derivatives |
This comparative analysis underscores how modifications to the benzamide core influence both chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
